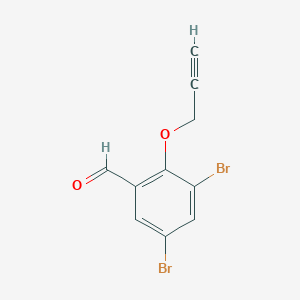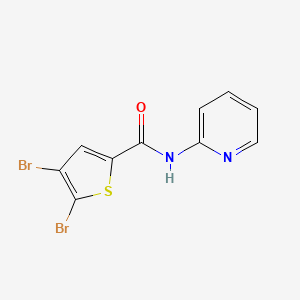
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with bromine atoms at positions 4 and 5, and a carboxamide group attached to a pyridine ring at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,5-dibromothiophene-2-carboxylic acid with pyridin-2-amine in the presence of a coupling agent such as titanium tetrachloride (TiCl4) to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by amide formation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Coupling Products:
Scientific Research Applications
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological systems.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors, where it facilitates charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of thiophene.
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thiophene core but have different substituents and biological activities.
Uniqueness
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to its combination of bromine substitution and the pyridine carboxamide group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological and material applications .
Properties
Molecular Formula |
C10H6Br2N2OS |
|---|---|
Molecular Weight |
362.04 g/mol |
IUPAC Name |
4,5-dibromo-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H6Br2N2OS/c11-6-5-7(16-9(6)12)10(15)14-8-3-1-2-4-13-8/h1-5H,(H,13,14,15) |
InChI Key |
DRJGQOUUMHWCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


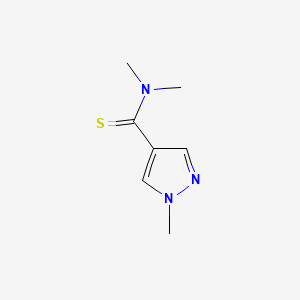
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
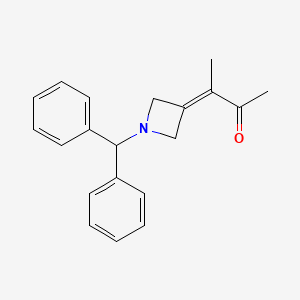
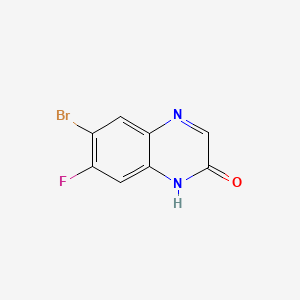
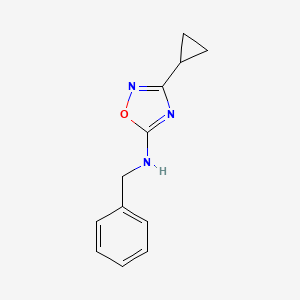
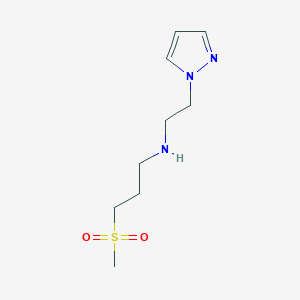
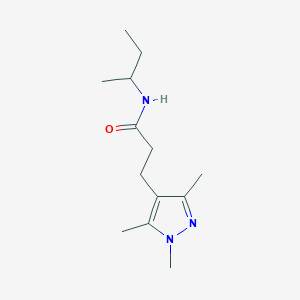
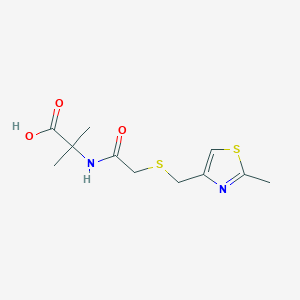
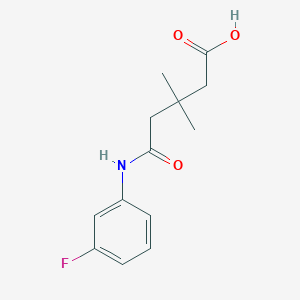
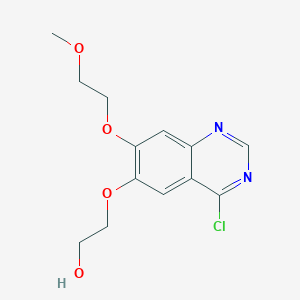
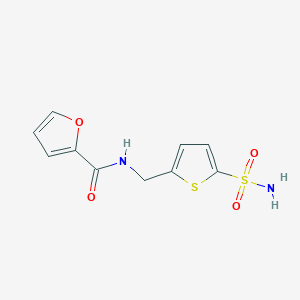
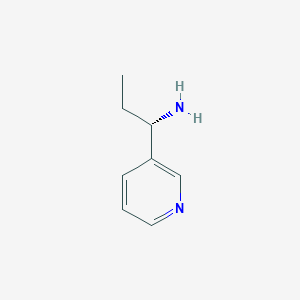
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
